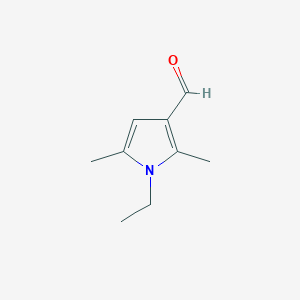

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Übersicht

Beschreibung

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole-derived aldehyde characterized by an ethyl group at the 1-position, methyl groups at the 2- and 5-positions, and a formyl (-CHO) group at the 3-position of the pyrrole ring. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,5-dimethylpyrrole with ethyl bromide in the presence of a base, followed by oxidation to introduce the aldehyde group at the third position. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as iron (III) chloride can be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to isolate the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Reduction: 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-methanol.

Substitution: Halogenated derivatives of the pyrrole ring.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Wirkmechanismus

The mechanism of action of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity underlies its biological activity and therapeutic potential. Additionally, the pyrrole ring structure can interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

Key analogs differ primarily in the substituent at the 1-position of the pyrrole ring, which influences steric, electronic, and functional properties.

Table 1: Structural and Molecular Comparison

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | This compound | 1-Cyclohexyl Analog (4a) | 1-(2,4-Difluorophenyl) Analog |

|---|---|---|---|

| Polarity | Moderate (ethyl donor) | Low (bulky cyclohexyl) | High (fluorine electronegativity) |

| Solubility | Likely moderate in organic solvents | Low | Moderate in polar aprotic solvents |

| Thermal Stability | Expected stable | High (rigid cyclohexyl) | May decompose under high heat |

Biologische Aktivität

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family, characterized by a five-membered ring structure containing one nitrogen atom. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring ethyl and dimethyl substituents along with an aldehyde functional group, contributes to its reactivity and biological properties.

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

CAS Number: 18870-74-1

The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution. The aldehyde group is particularly reactive, allowing for interactions with nucleophilic sites in proteins and other biomolecules.

The biological activity of this compound is believed to stem from its ability to form covalent bonds with various molecular targets within biological systems. These interactions can modulate enzyme activity and influence signaling pathways, potentially leading to significant therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | Inactive |

| Candida albicans | Moderate activity observed |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against Gram-positive bacteria and certain fungi .

Anticancer Activity

The anticancer potential of this compound has been explored using human cancer cell lines such as A549 (lung adenocarcinoma). Studies have shown that treatment with this compound leads to reduced viability in cancer cells:

| Compound | A549 Cell Viability (%) | Significance (p-value) |

|---|---|---|

| Control | 100 | - |

| This compound | 66 | <0.05 |

| Cisplatin (standard treatment) | 30 | <0.001 |

The compound demonstrated a significant reduction in cell viability compared to control groups, indicating potential as a therapeutic agent in cancer treatment .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer properties of various pyrrole derivatives, this compound was tested against A549 cells. The MTT assay revealed that at a concentration of 100 µM for 24 hours, the compound reduced cell viability to approximately 66%, showcasing its potential as an anticancer agent .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial activity of the compound against multidrug-resistant strains. The broth microdilution method was employed to determine MIC values across different pathogens. The results indicated notable efficacy against Staphylococcus aureus while remaining inactive against Escherichia coli .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how do reaction conditions influence yield?

- The compound is typically synthesized via Vilsmeier-Haack formylation of substituted pyrroles. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives can react with acyl chlorides under controlled conditions to introduce the aldehyde group . Optimizing stoichiometry, temperature (e.g., 0–5°C for sensitive intermediates), and catalyst selection (e.g., POCl₃ for formylation) is critical. Yields may vary (e.g., 23% in some cases ), necessitating purification via column chromatography or recrystallization.

Q. How is 1H-pyrrole-3-carbaldehyde characterized using spectroscopic techniques?

- 1H NMR : The aldehyde proton typically appears as a singlet near δ 9.5–10.0 ppm. Substituent effects (e.g., ethyl or methyl groups) split aromatic proton signals into distinct multiplets (δ 6.0–7.5 ppm) .

- ESIMS : Molecular ion peaks ([M+H]⁺ or [M−1]⁻) confirm molecular weight (e.g., m/z 163.1 for C₉H₁₃NO). Fragmentation patterns help identify functional groups .

- FT-IR : A strong C=O stretch (~1680 cm⁻¹) and aldehyde C–H stretch (~2820 cm⁻¹) are diagnostic .

Q. What crystallographic methods are used to resolve the structure of this compound?

- Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Key parameters include R-factor (<0.05) and data-to-parameter ratio (>10) . Hydrogen bonding and π-stacking interactions often stabilize the crystal lattice .

Q. What safety protocols are recommended for handling pyrrole carbaldehydes?

- Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved?

- Optimization Strategies :

- Use microwave-assisted synthesis to reduce reaction time and side products.

- Introduce protecting groups (e.g., Boc for amines) to prevent undesired side reactions .

- Screen solvents (e.g., DMF vs. THF) to enhance solubility of intermediates.

- Troubleshooting Low Yields :

- Monitor reaction progress via TLC or in-situ IR.

- Purify intermediates rigorously to avoid carryover impurities .

Q. How do substituent positions on the pyrrole ring affect reactivity and electronic properties?

- Electron-donating groups (e.g., ethyl/methyl) increase electron density at the 3-position, enhancing aldehyde stability but reducing electrophilicity. Computational methods (DFT calculations) predict charge distribution and reaction sites. Substituent steric effects can hinder coupling reactions, requiring bulk-tolerant catalysts (e.g., Pd(PPh₃)₄) .

Q. What analytical approaches resolve contradictions between spectroscopic and crystallographic data?

- Case Example : If NMR suggests a planar aldehyde group but SCXRD shows non-coplanarity, consider dynamic effects (e.g., tautomerism in solution) or crystal packing forces. Variable-temperature NMR or NOESY experiments can reveal conformational flexibility .

Q. How is this compound utilized as a building block in medicinal chemistry?

- The aldehyde group undergoes condensation reactions to form Schiff bases or heterocycles (e.g., semicarbazones for antimicrobial agents ). It is also a precursor for functionalized pyrroles in kinase inhibitors or protease modulators. Coupling with boronic acids (Suzuki-Miyaura) or amines (Buchwald-Hartwig) diversifies the scaffold .

Q. What strategies mitigate decomposition during long-term storage?

Eigenschaften

IUPAC Name |

1-ethyl-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-4-10-7(2)5-9(6-11)8(10)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDZDFOKSUDVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C1C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390018 | |

| Record name | 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18870-74-1 | |

| Record name | 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.